molecular formula C13H18N4O2 B12295308 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate CAS No. 60168-84-5

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate

Cat. No.: B12295308
CAS No.: 60168-84-5
M. Wt: 262.31 g/mol
InChI Key: IRNGTMOQEBWMAG-UHFFFAOYSA-N
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Description

1,3,5,7-Tetraazatricyclo[33113,7]decane, monobenzoate is a chemical compound with the molecular formula C13H18N4O2 It is known for its unique tricyclic structure, which includes four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate typically involves the reaction of benzoic acid with 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane. The reaction is carried out under controlled conditions to ensure the formation of the desired monobenzoate product. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used.

    Substitution: Various reagents, such as halogens or alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical tool.

    Medicine: The compound’s potential therapeutic properties are explored for the development of new medications.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate can be compared with other similar compounds, such as:

    1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane: The parent compound without the benzoate group.

    1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, dibenzoate: A similar compound with two benzoate groups.

    1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monohydrochloride: A compound with a hydrochloride group instead of a benzoate group.

The uniqueness of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate lies in its specific chemical structure and the presence of the benzoate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

60168-84-5

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

benzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C7H6O2.C6H12N4/c8-7(9)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,(H,8,9);1-6H2

InChI Key

IRNGTMOQEBWMAG-UHFFFAOYSA-N

Canonical SMILES

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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